![molecular formula C22H17N3O3 B3978201 4-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B3978201.png)
4-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
Overview
Description
4-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a chemical compound that has been extensively researched due to its potential applications in scientific research. It is a synthetic compound that has been developed through a series of chemical reactions and is known to have a wide range of biological and physiological effects.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cell growth and proliferation. The compound has also been shown to induce cell death in cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
4-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce cell death, and modulate various signaling pathways. The compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide in lab experiments is its potent anti-cancer properties. The compound has been shown to inhibit the growth of cancer cells in vitro, making it a valuable tool for cancer research. However, the compound also has limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 4-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential applications in drug discovery and development. Finally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Scientific Research Applications
4-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been used in a wide range of studies, including those related to cancer research, neurobiology, and drug discovery. The compound has been found to have potent anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
4-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-27-19-12-10-15(11-13-19)20(26)23-18-9-5-8-17(14-18)22-25-24-21(28-22)16-6-3-2-4-7-16/h2-14H,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGYIZKFHJFYDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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